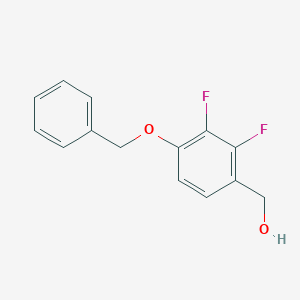

2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol

Description

Significance of Aryl Fluorination in Organic Chemistry

The introduction of fluorine into aromatic rings, known as aryl fluorination, is a powerful strategy in organic chemistry. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant changes in a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, aryl fluorides are prevalent in a wide range of pharmaceuticals and agrochemicals. nih.gov The development of efficient and selective methods for aryl fluorination remains an active area of research, with techniques ranging from traditional methods like the Balz-Schiemann reaction to modern transition metal-catalyzed processes. nih.govchemistryviews.orgorganic-chemistry.orgacs.org

Overview of Benzyl (B1604629) Alcohol Functionality in Synthesis

The benzyl alcohol functional group is a versatile building block in organic synthesis. wikipedia.orgsamiraschem.com It consists of a hydroxyl group attached to a methylene (B1212753) bridge which is, in turn, connected to a phenyl ring. samiraschem.com This arrangement allows for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification and etherification reactions. patsnap.com The benzylic position is also reactive and can participate in substitution reactions. beilstein-journals.org Furthermore, benzyl ethers are widely used as protecting groups in the synthesis of complex molecules due to their stability under various reaction conditions and their ease of removal. orgsyn.org

Structural Uniqueness of 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol

The structure of this compound is characterized by several key features that contribute to its unique chemical properties. The presence of two adjacent fluorine atoms on the aromatic ring at the ortho and meta positions relative to the hydroxymethyl group creates a distinct electronic environment. This ortho-difluoro substitution pattern can influence the acidity of the benzylic proton and the reactivity of the aromatic ring.

The phenylmethoxy (benzyloxy) group at the para position further modifies the electronic nature of the aromatic ring and introduces additional steric bulk. This substituent can impact the molecule's conformational preferences and its interactions with other molecules. The combination of these substituents—two fluorine atoms and a benzyloxy group—on the benzyl alcohol scaffold results in a molecule with a specific and potentially valuable set of properties for further chemical exploration and application. A study on fluorinated benzyl ethers suggests that the presence of fluorine atoms, particularly in the ortho position, can significantly shift the signals in NMR spectra, which can aid in structural elucidation. wiserpub.com

Research Landscape and Emerging Areas for Fluorinated Aromatic Compounds

The field of fluorinated aromatic compounds is a rapidly evolving area of chemical research. nih.gov There is a continuous drive to develop novel fluorination methodologies that are more efficient, selective, and environmentally benign. researchgate.net In medicinal chemistry, there is a clear trend towards the use of more complex fluorinated motifs beyond simple fluoro and trifluoromethyl groups. nih.gov The unique properties imparted by fluorine are being exploited to design drugs with improved pharmacokinetic profiles and enhanced efficacy. researchgate.net

Furthermore, fluorinated aromatic compounds are finding applications in materials science, for example, in the development of metal-organic frameworks (MOFs) with tailored properties for gas sorption and separation. rsc.orgrsc.org The investigation of compounds like this compound contributes to this expanding knowledge base, providing new building blocks for the synthesis of advanced materials and potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKIMNSEQZEAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Phenylmethoxy Benzyl Alcohol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol reveals a logical disconnection approach, highlighting the key precursors necessary for its construction. The primary disconnection is at the benzyl (B1604629) alcohol functionality, leading back to the corresponding benzaldehyde (B42025). Further disconnections involve the benzyloxy ether linkage and the arrangement of the fluorine atoms on the aromatic ring.

Figure 1: Retrosynthetic Analysis of this compound

The core of the target molecule is the 1,2,3,4-tetrasubstituted benzene (B151609) ring with a specific 2,3-difluoro pattern. The synthesis of this core typically starts from simpler, commercially available halogenated aromatic compounds. A crucial precursor is 2,3-Difluoro-4-hydroxybenzaldehyde (B1323130) . The synthesis of this intermediate itself relies on precursors such as 1,2-difluorobenzene (B135520) or other appropriately substituted fluorinated aromatics. For instance, a plausible route to a related difluorohydroxybenzoic acid involves starting from 3,4,5-trifluoronitrobenzene, which undergoes methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the desired substituted benzoic acid. This highlights the importance of multi-step sequences to achieve the correct substitution pattern on the aromatic ring.

The introduction of the phenylmethoxy (benzyloxy) group is a critical step in the synthesis. This is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, the precursor 2,3-Difluoro-4-hydroxybenzaldehyde is treated with a suitable base to deprotonate the phenolic hydroxyl group. The resulting phenoxide then reacts with benzyl bromide or benzyl chloride to form the desired ether linkage. The choice of base and solvent is crucial for the efficiency of this reaction, with common systems including potassium carbonate in dimethylformamide (DMF). chemspider.commdpi.com

Table 1: Reagents for Benzyloxy Group Introduction

| Role | Reagent |

|---|---|

| Phenolic Precursor | 2,3-Difluoro-4-hydroxybenzaldehyde |

| Benzylating Agent | Benzyl bromide or Benzyl chloride |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF), Acetone, Tetrahydrofuran (B95107) (THF) |

The final step in the synthetic sequence is the formation of the benzyl alcohol functionality. This is typically accomplished through the reduction of the corresponding carbonyl precursor, which in this case is 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde . This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents. Common and effective reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups and protic solvents like methanol (B129727) or ethanol. researchgate.net Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. researchgate.net

Established Synthetic Pathways

The established synthetic pathways to this compound are built upon the retrosynthetic analysis, primarily involving the reduction of a carbonyl precursor. Alternative strategies can also be envisioned, such as those employing nucleophilic aromatic substitution to construct the fluorine pattern.

The most direct and widely applicable method for the synthesis of this compound is the reduction of its aldehyde analogue, 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde . This precursor is synthesized in two steps from 2,3-Difluoro-4-hydroxybenzaldehyde . First, the phenolic hydroxyl group is alkylated with benzyl bromide in the presence of a base such as potassium carbonate to yield the benzyloxybenzaldehyde intermediate. chemspider.commdpi.com Subsequently, this intermediate is reduced to the target benzyl alcohol.

The reduction is typically carried out using sodium borohydride in a suitable solvent like tetrahydrofuran or methanol. researchgate.net The reaction is generally high-yielding and proceeds under mild conditions.

Table 2: Typical Conditions for the Reduction of a Substituted Benzaldehyde

| Parameter | Condition |

|---|---|

| Substrate | 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Tetrahydrofuran (THF), Methanol (MeOH) |

| Temperature | 0 °C to Room Temperature |

| Work-up | Aqueous acid (e.g., HCl) |

An alternative, though less direct, approach to the synthesis of this compound could involve nucleophilic aromatic substitution (SNAr) to introduce the fluorine atoms at a later stage of the synthesis. This strategy would start with a precursor that already contains the benzyloxy and a protected alcohol or aldehyde functionality. For example, a suitably substituted di- or trichloroaromatic compound could undergo sequential nucleophilic substitution with fluoride (B91410) ions.

However, controlling the regioselectivity of such reactions can be challenging. The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups ortho and para to the leaving group, which activate the ring towards nucleophilic attack. In the absence of strong activating groups, harsh reaction conditions are often required. While plausible, this route is less commonly employed for the synthesis of this specific target compared to the more convergent approach starting from a pre-formed difluorinated precursor like 2,3-difluoro-4-hydroxybenzaldehyde.

Williamson Ether Synthesis for Phenylmethoxy Incorporation

The introduction of the phenylmethoxy (benzyloxy) group onto the 2,3-difluoro-4-hydroxybenzyl alcohol precursor is commonly achieved through the Williamson ether synthesis. This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

In a typical procedure, the phenolic hydroxyl group of a suitable precursor, such as 2,3-difluoro-4-hydroxybenzaldehyde or 2,3-difluoro-4-hydroxybenzoic acid, is deprotonated by a base to form a more nucleophilic phenoxide ion. This is followed by the reaction with benzyl bromide or benzyl chloride to form the desired ether linkage. The subsequent reduction of the aldehyde or carboxylic acid group then yields the target this compound.

The choice of base is crucial to prevent side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the phenol (B47542) without competing in the subsequent substitution reaction. masterorganicchemistry.comyoutube.com Alternatively, milder bases such as potassium carbonate (K2CO3) can be used, often in conjunction with a phase-transfer catalyst in industrial applications. wikipedia.org

The general reaction is as follows: Step 1: Deprotonation 2,3-Difluoro-4-hydroxybenzyl alcohol + Base → 2,3-Difluoro-4-(oxido)benzyl alcohol anion

Step 2: Nucleophilic Substitution 2,3-Difluoro-4-(oxido)benzyl alcohol anion + Benzyl halide → this compound

It is important to note that when the nucleophile is an aryloxide ion, the Williamson reaction can sometimes compete with alkylation on the aromatic ring, as the aryloxide is an ambident nucleophile. wikipedia.org However, O-alkylation is generally favored under typical reaction conditions.

Stereoselective and Enantioselective Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective synthesis become critical when this moiety is incorporated into larger, chiral molecules. The control of chirality is often addressed during the derivatization of the benzyl alcohol.

The development of stereocenters can be achieved by reacting the benzyl alcohol with chiral reagents or by employing chiral catalysts in subsequent transformations. For instance, the asymmetric addition of nucleophiles to the corresponding aldehyde, 2,3-difluoro-4-(phenylmethoxy)benzaldehyde, can generate a chiral center at the benzylic position.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org These auxiliaries can be attached to the benzyl alcohol or a precursor. For example, an achiral aldehyde can be reacted with a chiral auxiliary to form a chiral intermediate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones (popularized by David Evans), (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These auxiliaries can be employed to control the stereoselective alkylation or aldol (B89426) reactions of precursors to fluorinated benzyl alcohols. For instance, the sulfoxide (B87167) group is an example of a chiral auxiliary that often resides on the electrophilic reaction partner in asymmetric additions to aldehydes. nih.gov

Catalyst-mediated methods involve the use of chiral catalysts, such as those based on transition metals complexed with chiral ligands, to influence the stereoselectivity of a reaction. These methods are highly efficient as only a small amount of the chiral catalyst is required.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and reaction time is crucial for maximizing the desired product and minimizing byproducts.

The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are particularly effective as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the SN2 reaction. wikipedia.orgresearchgate.net Protic solvents, on the other hand, can slow down the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity. wikipedia.org

The reaction kinetics are also influenced by the temperature. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Careful control of the temperature is necessary to avoid potential side reactions, such as the base-catalyzed elimination of the alkylating agent. wikipedia.org

Table 1: Effect of Solvents on Williamson Ether Synthesis

| Solvent | Type | Effect on Reaction Rate |

|---|---|---|

| Acetonitrile | Polar Aprotic | Tends to increase rate |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Tends to increase rate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Tends to increase rate |

| Ethanol | Protic | Tends to decrease rate |

| Water | Protic | Tends to decrease rate |

| Toluene (B28343) | Apolar | Tends to decrease rate |

This table provides a general overview of solvent effects on the SN2 reaction central to Williamson ether synthesis.

In certain variations of the Williamson ether synthesis, particularly for less reactive phenols, catalysts can be employed to enhance the reaction rate. Phase-transfer catalysts are commonly used in industrial settings to facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide.

For the etherification of phenols, solid acid catalysts have also been explored. google.com In some solvent-free approaches, potassium fluoride-impregnated alumina (B75360) (KF/alumina) has been shown to catalyze the O-benzylation of phenols effectively. researchgate.net The catalyst loading is an important parameter to optimize, as a sufficient amount is needed to achieve a desirable reaction rate, while excessive amounts may not provide additional benefits and could complicate product purification.

Table 2: Common Catalysts in Phenol Etherification

| Catalyst Type | Example | Application |

|---|---|---|

| Phase-Transfer Catalyst | Tetrabutylammonium (B224687) bromide | Industrial synthesis |

| Solid Support Catalyst | KF/Alumina | Solvent-free conditions |

| Metal Oxides | Sulfated copper oxide on alumina | Catalytic etherification of phenols |

This table summarizes catalyst types that can be applied to the synthesis of aryl ethers.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the laboratory synthesis of this compound from milligram to multi-gram or kilogram quantities necessitates a thorough evaluation of the entire synthetic process. Key considerations include managing reaction exotherms, selecting appropriate reagents and solvents for larger volumes, developing efficient work-up and purification strategies, and ensuring consistent product quality and yield. While specific large-scale procedures for this exact molecule are not extensively detailed in public literature, principles derived from the synthesis of analogous fluorinated and benzylated aromatic compounds can be applied to anticipate and address potential scale-up challenges.

Reaction Parameters and Control

Maintaining optimal reaction conditions is critical when scaling up. For the benzylation step, a Williamson ether synthesis is typically employed, involving a benzyl halide (e.g., benzyl chloride) and a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) or acetone.

When moving to larger reaction volumes, heat management becomes crucial. The heat generated by the reaction (exotherm) must be effectively dissipated to prevent runaway reactions and the formation of impurities. This requires the use of appropriately sized reaction vessels with efficient stirring and external cooling capabilities. A detailed procedure for a related benzylation reaction involves heating a mixture of a phenol, benzyl chloride, and potassium carbonate in DMF at 90°C for several hours. orgsyn.org On a larger scale, the rate of addition of reagents may need to be controlled to manage the reaction temperature.

For syntheses involving fluorinated intermediates, phase-transfer catalysts or two-phase solvent systems (e.g., toluene-water) can be effective on a larger scale, as demonstrated in the synthesis of similar tetrafluorinated benzyl alcohols. google.com Such systems can facilitate the reaction between reagents in different phases while simplifying the initial work-up.

Work-up and Purification

Purification is often the most significant challenge in scaling up a synthesis. While laboratory-scale purifications frequently rely on column chromatography, this method becomes less practical and more costly at larger scales. Therefore, developing alternative, scalable purification methods is essential.

Extraction: Liquid-liquid extraction is a primary method for separating the crude product from the reaction mixture. After the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org For larger batches, this process requires appropriately sized separatory funnels or specialized extraction equipment. The efficiency of the extraction can be influenced by the choice of solvent and the pH of the aqueous layer.

Crystallization: If the final product or a key intermediate is a solid, recrystallization is a highly effective and scalable purification technique. This method can yield high-purity material by selectively crystallizing the desired compound from a suitable solvent system, leaving impurities behind in the mother liquor. A procedure for a related compound involved recrystallization from methanol at low temperatures to afford high-purity crystals. orgsyn.org

Distillation: For liquid products or to remove volatile solvents and impurities, distillation under reduced pressure is a standard industrial and large-scale laboratory technique. The removal of high-boiling solvents like DMF is typically achieved using a rotary evaporator for moderate scales, but may require more advanced distillation apparatus for larger quantities. orgsyn.org

The following table summarizes various scalable reaction and purification techniques reported for analogous compounds, which could be adapted for the synthesis of this compound.

| Parameter | Small-Scale (Lab) | Potential Scale-Up Approach | Rationale / Example |

| Reaction Solvent | Anhydrous DMF, THF, Acetone | Toluene-Water Biphasic System | Facilitates separation and can be more cost-effective. Used in the synthesis of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. google.com |

| Base for Benzylation | K₂CO₃, NaH | K₂CO₃, NaOH | Potassium carbonate is inexpensive, effective, and safer to handle in large quantities than sodium hydride. orgsyn.org |

| Purification | Silica Gel Chromatography | Recrystallization / Distillation | Chromatography is not economical for large quantities. Recrystallization is effective for solids, and distillation for liquids. orgsyn.org |

| Work-up | Standard Extraction | Multi-stage Countercurrent Extraction | Can provide more efficient separation of products from by-products and unreacted starting materials. google.com |

| Product Isolation | Rotary Evaporation | Filtration / Centrifugation | More efficient for isolating large quantities of solid product after crystallization. orgsyn.orgorgsyn.org |

Impurity Profile and Control

To control the impurity profile, careful monitoring of the reaction progress (e.g., by TLC or HPLC) is necessary to ensure complete conversion and minimize side-product formation. The choice of reagents and reaction conditions also plays a critical role. For instance, using a precise stoichiometry of the benzylating agent can prevent the formation of over-alkylation products.

Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 4 Phenylmethoxy Benzyl Alcohol

Reactivity of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group attached to the benzylic carbon is a site of significant reactivity, susceptible to oxidation, reduction, and derivatization.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzyl alcohol group can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents are typically employed for the selective conversion to the corresponding aldehyde, 2,3-difluoro-4-(phenylmethoxy)benzaldehyde. Stronger oxidants will further oxidize the intermediate aldehyde to 2,3-difluoro-4-(phenylmethoxy)benzoic acid.

A variety of reagents can be utilized for these transformations. For the selective oxidation to aldehydes, methods such as photochemical aerobic oxidation using catalysts like Eosin Y and molecular oxygen offer a green alternative to traditional metal-based oxidants. organic-chemistry.org Studies on substituted benzyl alcohols have shown that electron-donating groups on the aromatic ring can enhance the reaction rates, while electron-withdrawing groups may slightly decrease efficiency. organic-chemistry.org For the complete oxidation to carboxylic acids, a two-step, one-pot process can be employed, which involves an initial copper-catalyzed aerobic oxidation to the aldehyde, followed by a subsequent oxidation with sodium chlorite (B76162) (Lindgren oxidation). rsc.org

| Transformation | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Benzyl alcohol to Aldehyde | Eosin Y, O₂, Blue LED | Aldehyde | organic-chemistry.org |

| Benzyl alcohol to Aldehyde | Thioxanthenone, Air, Sunlight | Aldehyde | rsc.org |

| Benzyl alcohol to Carboxylic Acid | Cu(I) catalyst, O₂ then NaClO₂ | Carboxylic Acid | rsc.org |

Reductive Transformations to Benzyl Ethers

The benzyl alcohol moiety can undergo reductive transformations, most notably reductive etherification, to yield benzyl ethers. This reaction typically involves the coupling of the benzyl alcohol with another alcohol or a carbonyl compound in the presence of a reducing agent. For instance, the reductive etherification of carbonyl compounds with alcohols can be achieved using triethylsilane and an iron(III) chloride catalyst, producing the corresponding ethers in good yields under mild conditions. organic-chemistry.org This method is applicable to the formation of both symmetrical and unsymmetrical ethers. Another approach involves the use of a thiourea (B124793) organocatalyst with 1,1,3,3-tetramethyldisiloxane (B107390) as the reducing agent for the reductive condensation of alcohols with aldehydes or ketones. organic-chemistry.org

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol is amenable to derivatization through reactions such as esterification and etherification.

Esterification: The reaction of the benzyl alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640), typically in the presence of an acid catalyst, yields the corresponding benzyl ester. vedantu.com For example, direct esterification with a carboxylic acid can be catalyzed by tetrabutylammonium (B224687) iodide (TBAI) under mild conditions. rsc.org

Etherification: The formation of ethers can be accomplished through several methods. A direct, metal-free, and acid-free etherification of benzyl alcohols can be achieved using 1-(4-bromobutyl)-3-methylimidazolium bromide as a catalyst. researchgate.net Another efficient method for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org Cross-etherification with other alcohols can be catalyzed by iron(II) or iron(III) chlorides, offering a green and efficient route to unsymmetrical ethers. acs.orgnih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid, TBAI | Benzyl Ester | rsc.org |

| Etherification | TCT, DMSO, Methanol/Ethanol | Benzyl Methyl/Ethyl Ether | organic-chemistry.org |

| Cross-Etherification | Aliphatic Alcohol, Fe(OTf)₂ | Unsymmetrical Benzyl Ether | researchgate.net |

Reactivity of the Difluorinated Aromatic Ring

The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity, particularly in substitution reactions. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Sites

The difluorinated aromatic ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), where one or both of the fluorine atoms can be displaced by a strong nucleophile. masterorganicchemistry.com The reaction is facilitated by the electron-withdrawing effect of the fluorine atoms, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com The presence of other substituents on the ring can influence the regioselectivity of the substitution. For SNAr reactions to occur, the aromatic ring generally needs to be electron-poor. masterorganicchemistry.com While the benzyloxy and benzyl alcohol groups are generally considered electron-donating or neutral, the cumulative inductive effect of the two fluorine atoms is expected to render the ring sufficiently electrophilic for SNAr to be a viable pathway with strong nucleophiles. Studies on polyfluorobenzenes have shown that fluorine is a good leaving group in such reactions. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the difluorinated ring is expected to be challenging due to the deactivating effect of the two fluorine atoms. wikipedia.org However, the benzyloxy group at the 4-position is a strong activating group and an ortho-, para-director. wikipedia.orglibretexts.org The directing effects of the substituents will determine the position of incoming electrophiles.

The substituents on the ring present a complex directing landscape:

-F (at C2 and C3): Deactivating and ortho-, para-directing. libretexts.org

-OCH₂Ph (at C4): Activating and ortho-, para-directing.

-CH₂OH (at C1): Weakly deactivating and ortho-, para-directing.

The powerful activating and directing effect of the benzyloxy group at C4 would strongly favor substitution at its ortho positions, which are C3 and C5. However, C3 is already substituted with a fluorine atom. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the activating benzyloxy group and meta to the deactivating fluorine at C3. The fluorine at C2 would have a lesser influence on this position. The C6 position is sterically hindered by the adjacent benzyl alcohol group and is ortho to the deactivating fluorine at C2, making it a less favored site for substitution.

| Position | Directing Effects | Predicted Reactivity |

|---|---|---|

| C5 | Ortho to activating -OCH₂Ph, Meta to deactivating -F | Most favored site for substitution |

| C6 | Ortho to deactivating -CH₂OH and -F, Sterically hindered | Less favored site for substitution |

C-H Functionalization Strategies on Aromatic Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on the difluorinated aromatic ring of this compound represents a modern and efficient strategy for molecular modification, avoiding the need for pre-functionalized starting materials. Transition metal catalysis is a primary approach for such transformations, providing a pathway to construct new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The regioselectivity of C-H functionalization is heavily influenced by the electronic and steric effects of the existing substituents (two fluorine atoms, a phenylmethoxy group, and a hydroxymethyl group). In many catalytic systems, particularly those involving palladium, rhodium, or nickel, directing groups are employed to achieve high selectivity for a specific C-H bond, often at the ortho position. While the hydroxymethyl and phenylmethoxy groups could potentially act as directing groups, the electronic landscape of the ring is significantly shaped by the two electron-withdrawing fluorine atoms. These substituents decrease the electron density of the aromatic ring, which can influence its reactivity in C-H activation processes. Research on the C-H alkylation of fluorobenzenes has demonstrated that nickel-catalyzed reactions can be effective for forming new C-C bonds. researchgate.net Strategies for benzylic C(sp³)–H fluorination often proceed via radical pathways, highlighting a different mode of reactivity. beilstein-journals.org

Reactivity of the Phenylmethoxy Group

The phenylmethoxy group, a benzyl ether, serves a dual role. It functions as a protective group for the phenolic oxygen and possesses its own distinct reactivity at both the ether linkage and the appended phenyl ring.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com This process is generally clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. However, its use is precluded in molecules containing other reducible functional groups, such as alkenes or alkynes.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) has been shown to chemoselectively deprotect aryl benzyl ethers at low temperatures, leaving other functional groups intact. organic-chemistry.org Another reported method uses a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) for mild and selective debenzylation that is tolerant of silyl (B83357) ethers, esters, and other sensitive functionalities. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively robust to oxidation, substituted variants can be cleaved oxidatively. For instance, p-methoxybenzyl (PMB) ethers are readily cleaved by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov More recently, methods for the oxidative debenzylation of O-benzyl ethers using a bromo radical generated under mild conditions have been developed. organic-chemistry.org

Table 1: Selected Methods for Benzyl Ether Cleavage

| Reagent/Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, Pd/C catalyst, various solvents (MeOH, EtOH) commonorganicchemistry.com | Mild, high-yielding, clean byproducts. | Not compatible with reducible groups (alkenes, alkynes, etc.). |

| BCl₃·SMe₂ | Dichloromethane or ether solvent organic-chemistry.org | High selectivity, tolerates many functional groups. | Stoichiometric use of Lewis acid required. |

| BCl₃/Pentamethylbenzene | Low temperature organic-chemistry.org | Chemoselective for aryl benzyl ethers. | Requires cryogenic conditions. |

| DDQ | CH₂Cl₂/H₂O nih.gov | Selective for electron-rich benzyl ethers (e.g., PMB). | Less effective for unsubstituted benzyl ethers. |

The phenyl ring of the phenylmethoxy group is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating group and an ortho, para-director. youtube.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the ether linkage. chemistrysteps.comyoutube.com The lone pairs of electrons on the oxygen atom can be donated into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making them more nucleophilic. youtube.com

Common electrophilic substitution reactions that could be applied to this ring include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Addition of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

The specific conditions would need to be chosen carefully to avoid side reactions, such as cleavage of the ether linkage, which can occur under strongly acidic conditions.

Radical-Mediated Transformations Involving the Compound

Radical chemistry offers unique pathways for the transformation of this compound, particularly by leveraging the benzylic alcohol moiety.

The benzylic C-H bond is relatively weak, making the corresponding alcohol a good precursor for the formation of a benzylic radical. This radical can be generated through several mechanisms. One common method is hydrogen atom transfer (HAT), where a radical species abstracts the hydrogen atom from the hydroxyl-bearing carbon. beilstein-journals.org Alternatively, the alcohol can be activated to facilitate radical generation. beilstein-journals.org

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. rsc.org This methodology is well-suited for transformations involving benzylic alcohols. nih.govacs.org The general mechanism involves a photocatalyst (often an iridium or ruthenium complex) that, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate or another reagent. nih.govbeilstein-journals.org

In systems involving benzylic alcohols, photoredox catalysis can initiate a variety of transformations:

Oxidation: The alcohol can be oxidized to the corresponding aldehyde. This can proceed via the generation of an alkoxy radical, followed by subsequent steps. nih.gov Flavin-based organic photocatalysts have also been shown to be effective for the aerobic oxidation of benzylic alcohols. researchgate.net

Radical Generation for C-C Bond Formation: The alcohol can be converted into a benzylic radical, which is then trapped by a suitable coupling partner. For example, photoredox-catalyzed amidation of benzylic alcohols proceeds through a radical mechanism to form amides. nih.govacs.org

Deoxygenation: The C-OH bond can be cleaved reductively. Alcohols can be activated as benzoates, which then undergo reduction in a photoredox cycle to generate a benzylic radical that is subsequently protonated to yield the deoxygenated product. beilstein-journals.org

The direct activation of the C-O bond in benzyl alcohols to form benzyl radicals via photoredox catalysis has also been reported, involving a phosphine (B1218219) radical cation intermediate. beilstein-journals.org These methods highlight the versatility of photoredox catalysis for accessing radical intermediates from stable alcohol precursors. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Photoredox Catalysis with Benzylic Alcohol Systems

| Transformation | Photocatalyst | Reagents | Key Intermediate | Ref. |

|---|---|---|---|---|

| Amidation | Ru(bpy)₃Cl₂ | Amine, Oxidant | Benzyl Radical | nih.govacs.org |

| Oxidation to Aldehyde | CdS Quantum Dots | Hole Scavenger | Radical Intermediate | acs.org |

| Deoxygenation | Ir(ppy)₂(dtb-bpy) | Benzoic Anhydride, Sacrificial Donor | Benzyl Radical | beilstein-journals.org |

| C-O Bond Activation | [Ir(III)] complex | Triphenylphosphine | Benzyl Radical | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. For "2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the difluorinated and the phenylmethoxy rings, the benzylic alcohol protons (-CH₂OH), and the benzyloxy methylene (B1212753) protons (-OCH₂Ph). The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals would allow for the precise assignment of each proton.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms like oxygen or fluorine).

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (Difluoro Ring) | 6.8 - 7.2 | 110 - 125 |

| Aromatic CH (Phenyl Ring) | 7.3 - 7.5 | 127 - 129 |

| -CH₂OH (Benzylic) | ~4.7 | ~60 |

| -OH (Alcohol) | Variable | - |

| -OCH₂- (Benzyloxy) | ~5.1 | ~70 |

| Aromatic C-F | - | 140 - 160 (with C-F coupling) |

| Aromatic C-O | - | 145 - 155 |

| Aromatic C (ipso, Phenyl) | - | ~136 |

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for the structural elucidation of "this compound". illinois.edu ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms. illinois.edu The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions of the benzyl (B1604629) ring. The chemical shifts of these signals and their coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide crucial information about their spatial relationship and the electronic environment of the fluorinated ring.

Specific experimental ¹⁹F NMR data for this compound is not publicly available. A hypothetical representation of the expected data is provided below.

Hypothetical ¹⁹F NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Fluorine Atom | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F at C-2 | Expected in the range for aryl fluorides | Doublet of doublets | JF-F, JF-H |

| F at C-3 | Expected in the range for aryl fluorides | Doublet of doublets | JF-F, JF-H |

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For "this compound," COSY would show correlations between adjacent protons on the aromatic rings, helping to assign their positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the benzyl alcohol moiety to the phenylmethoxy group.

Detailed 2D NMR experimental data for "this compound" is not available in the public domain.

NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data and coupling constants, can provide insights into the preferred conformation of a molecule in solution. For "this compound," NOE experiments could reveal through-space proximity between protons on the benzyl ring and the phenylmethoxy group, offering clues about the rotational preferences around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the ring. Analysis of ¹H-¹H and ¹H-¹⁹F coupling constants can also provide information about dihedral angles, further aiding in conformational analysis.

Specific studies on the conformational analysis of "this compound" using NMR are not found in the surveyed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For "this compound" (C₁₄H₁₂F₂O₂), HRMS would provide an exact mass measurement with high accuracy (typically to within a few parts per million). This exact mass would be compared to the calculated theoretical mass for the proposed formula to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this molecule, characteristic fragments would be expected from the cleavage of the benzylic C-C bond, the benzyloxy C-O bond, and losses of small molecules like water from the alcohol group.

While specific HRMS data for "this compound" is not publicly available, the expected theoretical exact mass is presented below.

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₄H₁₂F₂O₂ | 250.0799 |

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure. For this compound, analysis of its mass spectrum would likely reveal characteristic fragmentation pathways influenced by the presence of the benzyl ether and benzyl alcohol moieties, as well as the fluorine substituents.

While a specific mass spectrum for this compound is not publicly available, the fragmentation can be predicted based on the known behavior of related structures such as benzyl alcohol and substituted benzyl ethers. stackexchange.comresearchgate.netnih.gov The molecular ion peak (M+) would be expected, and its high resolution measurement would confirm the elemental composition.

Key fragmentation pathways would likely involve:

Benzylic cleavage: The bond between the benzylic carbon and the oxygen of the alcohol is susceptible to cleavage, which could lead to the formation of a stable tropylium (B1234903) ion or related structures. For benzyl alcohol itself, a prominent fragment at m/z = 79 is often observed. stackexchange.com

Ether cleavage: The C-O bond of the phenylmethoxy group is another likely site of fragmentation. Cleavage can occur on either side of the oxygen atom.

Loss of small molecules: The elimination of water (H₂O) from the alcohol group or formaldehyde (B43269) (CH₂O) are common fragmentation pathways for benzyl alcohol derivatives. nih.gov

The presence of fluorine atoms on the aromatic ring will influence the stability of the resulting fragments and may lead to unique fragmentation patterns involving the loss of HF or other fluorine-containing species. The precise fragmentation pattern would provide a fingerprint for the molecule, aiding in its identification and structural confirmation.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for polar molecules, and it would be a suitable method for the analysis of this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. This technique is less likely to cause extensive fragmentation compared to electron ionization (EI), thus providing a clear indication of the molecular weight.

The polarity of the hydroxyl group in this compound makes it amenable to protonation in the ESI source. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule could be performed to induce fragmentation and gain further structural information, similar to what is observed in EI-MS but with more control over the fragmentation process. The fragmentation of benzyl ether compounds has been studied using ESI-MS, revealing complex pathways that can be influenced by the substituents on the aromatic rings. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrations corresponding to its various functional groups. theaic.orgresearchgate.net

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | udel.edu |

| C-H (aromatic) | Stretching | 3000-3100 | theaic.org |

| C-H (aliphatic, -CH₂O-) | Stretching | 2850-3000 | theaic.org |

| C=C (aromatic) | Stretching | 1450-1600 | researchgate.net |

| C-O (alcohol) | Stretching | 1000-1260 | udel.edu |

| C-O (ether) | Stretching | 1050-1250 (often two bands for aryl ethers) | pressbooks.pub |

| C-F | Stretching | 1000-1400 | benthamopen.com |

This table is generated based on typical vibrational frequencies for the listed functional groups and may not represent the exact values for the specific compound.

The broad O-H stretching band is a hallmark of the alcohol group and is due to hydrogen bonding. jcsp.org.pk The C-F stretching vibrations are often strong in the IR spectrum and their exact position can be influenced by the substitution pattern on the aromatic ring. The presence of two aromatic rings would lead to a complex pattern of C=C stretching and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Solid-State and Solution-Phase Spectral Comparisons

Comparing the vibrational spectra of this compound in the solid state and in solution can reveal information about intermolecular interactions, particularly hydrogen bonding. mjcce.org.mkstackexchange.com

In the solid state , the molecules are held in a fixed orientation within the crystal lattice. This can lead to sharper and more defined spectral bands. Intermolecular hydrogen bonding involving the alcohol's hydroxyl group is expected to be significant, resulting in a broad O-H stretching band at a lower frequency compared to the gas phase or in a non-polar solvent. jcsp.org.pk Crystal packing effects can also sometimes lead to the splitting of certain vibrational bands. mjcce.org.mk

In solution , the choice of solvent can significantly impact the spectrum. In a non-polar solvent like carbon tetrachloride, intermolecular hydrogen bonding is minimized, and a sharper, higher-frequency O-H stretching band might be observed. In polar, hydrogen-bond accepting solvents, the O-H band will be broad and shifted to lower frequencies due to solute-solvent interactions. jcsp.org.pk The frequencies of other vibrational modes may also show slight shifts depending on the polarity of the solvent.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Packing in Crystal Lattice

The crystal packing would likely be dominated by hydrogen bonding interactions involving the hydroxyl group of the benzyl alcohol moiety. These hydrogen bonds would link neighboring molecules, forming chains or more complex networks. Additionally, π-π stacking interactions between the aromatic rings and other weak interactions, such as C-H···π and C-H···F interactions, would contribute to the stability of the crystal lattice. The specific arrangement of molecules in the crystal lattice is crucial for understanding the solid-state properties of the compound.

Intermolecular Interactions and Hydrogen Bonding Analysis

The molecular structure of this compound, featuring a hydroxyl (-OH) group, fluorine atoms, and a benzyl ether moiety, suggests the potential for a variety of intermolecular interactions that would govern its physical properties and crystal packing.

Hydrogen Bonding: The most significant intermolecular force at play would be hydrogen bonding, originating from the hydroxyl group. The hydrogen atom of the -OH group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This would lead to the formation of hydrogen-bonded networks in the solid state and in condensed phases. The presence of two fluorine atoms and the ether oxygen introduces additional potential hydrogen bond acceptors, although these would be significantly weaker than the oxygen of the hydroxyl group.

Computational Insights (Hypothetical): While no specific computational studies were found for this molecule, a theoretical analysis would likely involve methods such as Density Functional Theory (DFT) to model the geometry and energetics of dimers or larger clusters of this compound. Such studies could quantify the strength of different hydrogen bonding motifs and other non-covalent interactions. Natural Bond Orbital (NBO) analysis could further elucidate the nature of these interactions by examining orbital overlaps.

Due to the lack of specific experimental data, a data table for intermolecular interactions cannot be generated at this time.

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and, by extension, its electronic structure.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the two aromatic rings. The benzene (B151609) ring of the benzyl alcohol moiety and the benzene ring of the phenylmethoxy group are both chromophores. The presence of substituents (difluoro, benzyloxy, and hydroxymethyl groups) on the first benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. Typically, substituted benzenes exhibit π → π* transitions. It is anticipated that the spectrum would show characteristic absorption bands in the UV region, likely between 200 and 300 nm.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, where the molecule emits light after being electronically excited. For this compound, excitation at a wavelength corresponding to one of its absorption bands could lead to fluorescence emission at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the excited state dynamics of the molecule. Factors such as solvent polarity and the potential for intramolecular charge transfer could influence the fluorescence properties.

Without experimental spectra, a detailed analysis of the electronic structure remains speculative. The table below provides a hypothetical representation of UV-Vis absorption data based on common values for similar substituted aromatic compounds.

| Hypothetical Transition | λmax (nm) (Predicted) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Predicted) |

| π → π* (Ring 1) | ~ 270 | ~ 1,500 |

| π → π* (Ring 2) | ~ 260 | ~ 200 |

This data is illustrative and not based on experimental measurements for this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules. A typical DFT study of 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to model the system.

Optimization of Molecular Geometry and Electronic Structure

The first step in a computational analysis is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles, revealing how the fluorine and benzyloxy substituents influence the geometry of the benzyl (B1604629) alcohol core. The resulting electronic structure provides information about the distribution of electrons throughout the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Once the geometry is optimized, computational methods can predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Theoretical shifts for this molecule would help in assigning peaks in an experimental spectrum.

IR and Raman Spectroscopy: Calculations of vibrational frequencies can predict the appearance of Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). This analysis would identify characteristic vibrational modes associated with the O-H group, the C-F bonds, the aromatic rings, and the ether linkage.

A data table of predicted values would typically be generated, though no specific data for this compound is available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.

For this compound, analysis would reveal how the electron-withdrawing fluorine atoms and the bulky benzyloxy group affect the energy and localization of these orbitals.

Table 1: Illustrative Table for Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like the subject compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by mapping the potential energy surface.

Interplay of Fluorine and Benzyloxy Substituents on Conformation

The conformation of this compound is determined by the rotation around several key single bonds, primarily the C(ring)-C(methylene) bond and the C-O bonds of the ether and alcohol groups. The presence of two adjacent fluorine atoms and a large benzyloxy group creates significant steric and electronic effects that dictate the preferred rotational angles. Fluorine, due to its high electronegativity, can influence conformation through dipole-dipole interactions and hyperconjugation. The bulky benzyloxy group will impose steric constraints, favoring conformations that minimize spatial clashes.

Intramolecular Hydrogen Bonding and Aromatic Interactions

The structure of this molecule allows for potential intramolecular interactions that can stabilize certain conformations.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl hydrogen of the alcohol and one of the ortho-fluorine atoms or the oxygen atom of the benzyloxy group. Computational analysis would be used to determine if the geometry of any stable conformer allows for such an interaction and to quantify its strength.

Aromatic Interactions: Non-covalent interactions, such as π-π stacking or CH-π interactions, could occur between the two phenyl rings if the molecule adopts a folded conformation. Exploring the potential energy surface would reveal whether such folded structures are energetically favorable.

Substituent Effects and Aromaticity StudiesWhile the individual effects of fluorine and methoxy (B1213986) substituents on benzene (B151609) rings have been studied, the combined influence of the 2,3-difluoro and 4-(phenylmethoxy) substitution pattern on the aromaticity and reactivity of the benzyl alcohol has not been computationally investigated.

Electronic Effects of Fluorine on Aromatic Systems

The presence of two fluorine atoms at the 2- and 3-positions of the benzene ring significantly influences the electronic environment of this compound. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making the carbon atoms to which they are attached more electrophilic.

In addition to the inductive effect, fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R). However, due to the poor overlap between the 2p orbitals of fluorine and the π-system of the benzene ring, the resonance effect of fluorine is considerably weaker than its inductive effect. This duality of electronic effects is a hallmark of halogens as substituents on aromatic rings.

The net electronic effect of the fluorine substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For fluorine, the σ_meta and σ_para values are positive, indicating a net electron-withdrawing effect. The additivity principle of Hammett constants can be used to estimate the combined effect of the two fluorine atoms.

| Substituent Position | Inductive Effect (σ_I) | Resonance Effect (σ_R) | Overall Hammett Constant (σ_p/σ_m) |

|---|---|---|---|

| Fluorine (para) | +0.52 | -0.46 | +0.06 |

| Fluorine (meta) | +0.52 | -0.34 | +0.34 |

Note: The table presents typical Hammett constant values for fluorine to illustrate its electronic effects. The actual values can vary slightly depending on the specific molecular context.

Influence of Phenylmethoxy Group on Electron Density

The phenylmethoxy group (also known as a benzyloxy group), situated at the 4-position, exerts a more complex electronic influence on the aromatic ring. This group consists of a phenyl ring connected to the main aromatic ring via a methyleneoxy (-CH₂-O-) bridge.

The interplay between the electron-withdrawing fluorine atoms and the electron-donating phenylmethoxy group creates a unique electronic environment on the aromatic ring of this compound. The electron-donating phenylmethoxy group at the para position will partially counteract the electron-withdrawing effects of the two fluorine atoms.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Aromatic Ring |

|---|---|---|---|

| Phenylmethoxy (-O-CH₂-C₆H₅) | Electron-withdrawing (-I) | Electron-donating (+M) | Overall Electron-donating |

Note: This table provides a qualitative description of the electronic effects of the phenylmethoxy group.

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the molecular electrostatic potential (MEP) map of this compound. Such a map would visually represent the electron density distribution, highlighting the electron-rich and electron-poor regions of the molecule. It is anticipated that the MEP would show a higher negative potential (electron richness) around the oxygen atom of the phenylmethoxy group and the regions ortho to it, while the fluorine atoms and the carbon atoms attached to them would exhibit a more positive potential (electron deficiency).

Synthesis and Characterization of Analogues and Derivatives

Design Principles for Structural Diversification

The rationale for modifying the parent compound is rooted in established medicinal chemistry principles. Alterations to its structure can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Modification of the Fluorine Substitution Pattern

The number and position of fluorine atoms on the aromatic ring are critical determinants of a molecule's biological activity. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to improve drug-like characteristics. google.comnih.gov

Key strategic considerations for modifying the fluorine pattern include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. google.com Introducing fluorine at positions susceptible to metabolic attack can block these pathways, thereby increasing the compound's half-life and bioavailability. rsc.org

Increased Binding Affinity : Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can act as a hydrogen bond acceptor and alter the acidity (pKa) of nearby functional groups, potentially strengthening the binding of the molecule to its target enzyme or receptor. nih.gov

Modulation of Physicochemical Properties : Substituting hydrogen with fluorine increases lipophilicity, which can enhance membrane permeability and cellular uptake. google.com However, the introduction of multiple fluorine atoms can sometimes lead to lower water solubility. nih.gov

| Modification Strategy | Primary Rationale | Potential Outcome |

|---|---|---|

| Shifting F atoms to different positions | Block alternative metabolic hotspots; alter electronic interactions with target. | Improved metabolic stability and target affinity. |

| Synthesizing mono-fluorinated analogues | Reduce overall lipophilicity; simplify synthesis. | Improved solubility and pharmacokinetic profile. |

| Synthesizing tri- or tetra-fluorinated analogues | Maximize metabolic blocking; significantly alter ring electronics. | Greatly enhanced stability, but may impact solubility or binding. |

Alterations of the Phenylmethoxy Moiety

Substitution on the Phenyl Ring : Adding substituents to the terminal phenyl ring can influence steric and electronic properties. For instance, introducing electron-withdrawing groups can prevent undesirable oxidation on that ring.

Bioisosteric Replacement of the Phenyl Ring : The phenyl ring itself can be a liability for metabolic instability or poor physicochemical properties. jove.com Replacing it with bioisosteres such as pyridyl, thiophene, or even non-aromatic saturated rings like cyclopropyl (B3062369) or piperidinyl can lead to improved solubility, better metabolic stability, and reduced off-target effects. jove.comjove.com

Modification of the Ether Linkage : The ether bond (-O-CH2-) can be replaced with more stable or functionally different linkers. Bioisosteres for an ether linkage include methylene (B1212753) ethers (-CH2-O-), thioethers (-S-), or sulfones (-SO2-), which can alter the molecule's conformation and stability.

Functionalization of the Benzyl (B1604629) Alcohol Side Chain

The primary alcohol (-CH2OH) of the benzyl alcohol side chain is a versatile handle for chemical modification. Functionalization at this position can introduce new interaction points with a biological target or allow for conjugation to other molecules.

Common functionalization strategies include:

Oxidation : Selective oxidation of the primary alcohol can yield the corresponding aldehyde (-CHO) or carboxylic acid (-COOH). These functional groups can form different types of interactions, such as stronger hydrogen bonds or ionic bonds, with a target protein.

Esterification : The alcohol can be converted into a wide range of esters (-CH2OCOR). This is often done to create prodrugs, where the ester is cleaved in vivo to release the active alcohol. Esterification can also be used to modulate lipophilicity and cell membrane permeability.

Etherification : Formation of an ether (-CH2OR) at this position can introduce different alkyl or aryl groups, further modifying the steric and electronic profile of the molecule.

Substitution : The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce amines, azides, or other functionalities. It can also be converted to a benzyl fluoride (B91410). rsc.orgjove.com

Preparation of Mono-, Di-, and Multi-fluorinated Analogues

The synthesis of analogues with varied fluorine patterns relies on precise and controlled chemical reactions. The choice of synthetic route depends on the desired regiochemistry of the fluorine atoms.

Regioselective Fluorination Techniques

Introducing fluorine atoms at specific positions on the benzene (B151609) ring is a significant challenge in organic synthesis. The two primary strategies are electrophilic and nucleophilic fluorination.

Electrophilic Aromatic Substitution (EAS) : This approach is used to introduce fluorine onto an electron-rich aromatic ring. Because elemental fluorine (F2) is highly reactive and difficult to control, milder and more selective electrophilic fluorinating reagents are used. chemistrysteps.commasterorganicchemistry.com A common and effective reagent is Selectfluor® (F-TEDA-BF4), which acts as a source of an "F+" equivalent and allows for more controlled fluorination of activated aromatic rings. chemistrysteps.commasterorganicchemistry.com The directing effects of existing substituents on the ring guide the position of the incoming fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) : This method is effective for introducing fluorine onto electron-deficient aromatic rings. beilstein-journals.orgnih.gov The reaction involves the displacement of a good leaving group (such as a nitro or chloro group) by a nucleophilic fluoride source (e.g., KF, CsF). researchgate.net The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov In some cases, a fluorine atom itself can act as a leaving group in SNAr reactions if the ring is sufficiently activated. nih.gov

| Method | Description | Typical Substrate | Common Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | An electrophilic fluorine source attacks the aromatic ring. Regiochemistry is governed by existing activating groups. | Electron-rich aromatic rings (e.g., phenols, anilines, ethers). | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI). |

| Nucleophilic Aromatic Substitution | A nucleophilic fluoride source displaces a leaving group on the ring. Requires electron-withdrawing groups to activate the ring. | Electron-poor aromatic rings with a good leaving group (e.g., -NO2, -Cl). | KF, CsF, TBAF. |

| Sandmeyer-type Reaction (Balz-Schiemann) | Conversion of an aniline (B41778) to a diazonium salt, which is then displaced by fluoride. | Aromatic amines (anilines). | NaNO2/HBF4 or HF-Pyridine. |

Synthesis of Related Benzyl Alcohol Structures

The synthesis of the core benzyl alcohol structure, especially with fluorine substituents, can be achieved through several established routes. These methods often start from more readily available precursors like benzonitriles or benzoic acids.

Reduction of Benzoic Acid Derivatives : A common pathway involves the reduction of a corresponding benzoic acid or its ester. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used to convert the carboxylic acid or ester functional group directly to the primary alcohol.

Reduction of Benzonitriles : Fluorinated benzonitrile (B105546) derivatives can be valuable starting materials. google.com A multi-step process can convert the nitrile group (-CN) into a benzyl alcohol. This may involve reduction to a benzylamine (B48309) followed by conversion of the amino group to a hydroxyl group. google.com

Functionalization of Toluene (B28343) Derivatives : Another approach is the direct oxidation of a C-H bond at the benzylic position of a substituted toluene. Selective methods have been developed to achieve mono-oxidation to the benzyl alcohol without significant over-oxidation to the aldehyde or ketone.

Synthesis of Analogues with Varied Benzyloxy Groups

The synthesis of analogues with modifications to the benzyloxy group offers a prime opportunity to modulate the electronic and steric properties of the molecule. These changes can be systematically introduced through variations in the substituted phenyl ring and the ether linkage itself.

Introduction of Substituted Phenyl Rings

The introduction of substituents onto the phenyl ring of the benzyloxy group can be achieved by utilizing appropriately substituted benzyl halides in the ether synthesis. A common method for forming the benzyl ether is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol with a benzyl halide. organic-chemistry.org To synthesize analogues of 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol, the precursor 2,3-difluoro-4-hydroxybenzyl alcohol would be deprotonated with a suitable base, such as sodium hydride, followed by reaction with a substituted benzyl bromide or chloride. organic-chemistry.org

For instance, the synthesis of a silyl-substituted analogue, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol, demonstrates a related strategy where the phenolic hydroxyl group is first protected and then the benzoic acid is reduced. nih.gov A similar approach could be envisioned starting from 2,3-difluoro-4-hydroxybenzaldehyde (B1323130), where the hydroxyl group is first alkylated with a substituted benzyl halide, followed by reduction of the aldehyde to the benzyl alcohol.

Table 1: Examples of Substituted Benzyl Halides for Analogue Synthesis

| Substituted Benzyl Halide | Resulting Benzyloxy Group | Potential Electronic Effect |

|---|---|---|

| 4-Methoxybenzyl chloride | 4-Methoxybenzyloxy | Electron-donating |

| 4-Nitrobenzyl bromide | 4-Nitrobenzyloxy | Electron-withdrawing |

| 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyloxy | Electron-withdrawing |

Ether Linkage Variations

Modifying the ether linkage itself, for example, by introducing additional atoms or altering the chain length, can provide another layer of structural diversity. While direct variations of the ether linkage in this compound are not extensively documented in readily available literature, general synthetic methods for ether synthesis can be applied.

One approach involves the use of alternative benzylating reagents. For example, 2-benzyloxy-1-methylpyridinium triflate is a reagent that can form benzyl ethers under neutral conditions, which could be advantageous for sensitive substrates. beilstein-journals.orgnih.gov The synthesis of this reagent involves the reaction of benzyl alcohol with 2-chloropyridine, followed by N-methylation. beilstein-journals.orgnih.gov By using a substituted benzyl alcohol in the initial step, a variety of arylmethyl ethers could be prepared and subsequently coupled with 2,3-difluoro-4-hydroxybenzyl alcohol.

Furthermore, multi-step synthetic sequences could be devised to introduce different linkages. For instance, reaction of 2,3-difluoro-4-hydroxybenzyl alcohol with an appropriate dihaloalkane under basic conditions would yield a haloalkoxy intermediate. Subsequent reaction of this intermediate with a substituted phenol (B47542) would result in an analogue with an aryloxyalkoxy side chain, thus extending the ether linkage.

Functional Group Interconversions in Derivatives

The functional groups present in this compound, namely the hydroxyl group and the fluorinated aromatic ring, are amenable to a range of chemical transformations. These interconversions are key to creating a diverse set of derivatives for various applications.

Conversion of Hydroxyl to Other Functionalities

The primary alcohol functionality of this compound is a versatile handle for conversion into a wide array of other functional groups.

Halogenation: The hydroxyl group can be readily converted to a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzyl chloride or benzyl bromide. researchgate.net These benzylic halides are valuable intermediates for subsequent nucleophilic substitution reactions.